4-Nitropyridin-2-amine
Overview
Description
Synthesis Analysis
- Homoleptic and Heteroleptic Iron(II) and Ruthenium(II) Complexes: In the synthesis of novel terpyridines, 4-nitro-6-bromo-2,2′-bipyridines and 4′-nitro-2,2′:6′,2″-terpyridines were prepared, which includes the synthesis of 4-nitropyridin-2-amine derivatives (Fallahpour et al., 1999).
- Synthesis of 4-dialkylaminopyridine Derivatives: A method to synthesize substituted 4-dialkylaminopyridines starting from 3-nitropyran-2-one N-functionalized amidines was developed, which involves the transformation of 4-nitropyridin-2-amine related compounds (Bertacche et al., 2007).
Molecular Structure Analysis
- Molecular and Crystal Structures: The crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives, closely related to 4-nitropyridin-2-amine, were determined, highlighting the importance of N-H...N and N-H...O hydrogen bonds in their molecular arrangement (Bryndal et al., 2012).
Chemical Reactions and Properties
- Reactions with Nitrous Acid: 2- and 4-methylaminopyridine and their oxide derivatives, similar to 4-nitropyridin-2-amine, undergo nitrosation reactions in acidic conditions, forming respective nitrosamines (Kalatzis & Papadopoulos, 1981).
- Regioselective Synthesis of 2-Nitroimidazopyridines: A study described the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines from reactions involving 2-aminopyridines, which is relevant for understanding the reactivity of 4-nitropyridin-2-amine (Monir et al., 2015).
Physical Properties Analysis
- Structural and Vibrational Investigation: The study of 2-amino-4-nitropyridine, a compound structurally similar to 4-nitropyridin-2-amine, provided insights into its X-ray structure and vibrational properties, highlighting the role of hydrogen bonding in its structural stability (Oszust et al., 1997).
Chemical Properties Analysis
- Selective Vicarious Nucleophilic Amination: The study on the amination of 3-nitropyridine compounds provides insights into the chemical behavior of nitropyridines, which is relevant to understanding the chemical properties of 4-nitropyridin-2-amine (Bakke et al., 2001).
- Synthesis and Reactions of Nitropyridines: This study gives an overview of the synthesis and reactions of various nitropyridines, including methods relevant to 4-nitropyridin-2-amine (Bakke, 2004).
Scientific Research Applications
Graphene-Based (Photo)Catalysts for Nitro Compound Reduction : Graphene-based catalysts are used for the reduction of nitro compounds, including 4-nitropyridin-2-amine derivatives. These catalysts are advantageous due to their high catalytic prowess and ease of recovery (Nasrollahzadeh et al., 2020).
Vicarious Nucleophilic Amination of Nitropyridines : The selective amination of nitropyridine compounds, including 4-nitropyridin-2-amine, is explored for synthesizing substituted amino pyridines, which have various applications (Bakke et al., 2001).
Nitro-Group Migration in Nucleophilic Substitution : A study on the reaction of 3-bromo-4-nitropyridine with amine showed unexpected nitro-group migration in the resulting products, indicating complex reaction mechanisms involved in nitropyridine chemistry (Yao et al., 2005).
Drug Solubility Improvement : The use of ultrasound-assisted methods to improve the solubility of drug compounds, such as 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a derivative of 4-nitropyridin-2-amine, is explored. This method is significant for forming salts of poorly soluble compounds (Machado et al., 2013).
Electrochemical Reduction of Aromatic Nitro Compounds : The electrochemical reduction of 4-nitropyridine in aqueous media has been studied, focusing on the reduction mechanisms and the involvement of various intermediates (Lacasse et al., 1993).
Hydrogen Peroxide Oxidations for Large-Scale Synthesis : The oxidation of corresponding amines to nitropyridines, like 5-bromo-2-nitropyridine, via hydrogen peroxide, has been optimized for large-scale production, highlighting the importance of safe and reproducible chemical processes (Agosti et al., 2017).
Formation of Aminals via Pummerer Rearrangement : The reaction of 2-amino-3-nitropyridine with acid chlorides leads to the formation of aminals through a Pummerer type rearrangement, indicating complex reaction pathways in nitropyridine chemistry (Rakhit et al., 1979).
Safety And Hazards
Future Directions
4-Nitropyridin-2-amine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridin-2-amine .
properties
IUPAC Name |
4-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDHHHBAZZYVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376483 | |
Record name | 4-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropyridin-2-amine | |
CAS RN |
4487-50-7 | |
Record name | 4-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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